4-(piperidin-2-yl)-1-(trifluoromethyl)isoquinoline
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Overview
Description
4-(piperidin-2-yl)-1-(trifluoromethyl)isoquinoline is a chemical compound that belongs to the class of isoquinolines. Isoquinolines are heterocyclic aromatic organic compounds that are structurally related to quinolines. The presence of a piperidine ring and a trifluoromethyl group in its structure makes this compound unique and potentially useful in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(piperidin-2-yl)-1-(trifluoromethyl)isoquinoline typically involves the reaction of isoquinoline derivatives with piperidine and trifluoromethylating agents. One common method includes the use of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, to introduce the trifluoromethyl group. The reaction conditions often involve the use of solvents like dimethylformamide (DMF) or tetrahydrofuran (THF) and bases such as potassium carbonate (K2CO3) or sodium hydroxide (NaOH).
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous flow processes. These methods utilize similar synthetic routes but are optimized for higher yields and purity. The use of automated reactors and advanced purification techniques, such as high-performance liquid chromatography (HPLC), ensures the efficient production of the compound.
Chemical Reactions Analysis
Types of Reactions
4-(piperidin-2-yl)-1-(trifluoromethyl)isoquinoline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using hydrogen gas (H2) in the presence of a palladium catalyst to reduce specific functional groups.
Substitution: Nucleophilic substitution reactions can occur at the piperidine ring or the isoquinoline core, using reagents like sodium hydride (NaH) or lithium diisopropylamide (LDA).
Common Reagents and Conditions
Oxidation: KMnO4, CrO3, acidic or basic conditions.
Reduction: H2, palladium catalyst, methanol or ethanol as solvents.
Substitution: NaH, LDA, aprotic solvents like THF or DMF.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield isoquinoline N-oxides, while reduction can produce partially or fully reduced isoquinoline derivatives.
Scientific Research Applications
4-(piperidin-2-yl)-1-(trifluoromethyl)isoquinoline has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as a bioactive compound with antimicrobial, antifungal, and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new pharmaceuticals targeting specific biological pathways.
Industry: Utilized in the development of advanced materials, such as polymers and catalysts, due to its unique structural properties.
Mechanism of Action
The mechanism of action of 4-(piperidin-2-yl)-1-(trifluoromethyl)isoquinoline involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
4-(piperidin-2-yl)-1-(trifluoromethyl)isoquinoline can be compared with other similar compounds, such as:
4-(piperidin-2-yl)pyridine: Similar structure but lacks the isoquinoline core, leading to different chemical and biological properties.
1-(trifluoromethyl)isoquinoline: Lacks the piperidine ring, resulting in different reactivity and applications.
2-(4-{[5-(trifluoromethyl)pyridin-2-yl]oxy}phenoxy)propanoic acid: Contains a trifluoromethyl group and a pyridine ring but has a different overall structure and applications.
The uniqueness of this compound lies in its combination of the piperidine ring, trifluoromethyl group, and isoquinoline core, which imparts distinct chemical and biological properties.
Properties
CAS No. |
2680531-14-8 |
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Molecular Formula |
C15H15F3N2 |
Molecular Weight |
280.3 |
Purity |
95 |
Origin of Product |
United States |
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